molecular formula C11H14N2O B2743826 5-Amino-1-phenylpiperidin-2-one CAS No. 1525354-94-2

5-Amino-1-phenylpiperidin-2-one

Cat. No.: B2743826
CAS No.: 1525354-94-2
M. Wt: 190.246
InChI Key: BQBWXGWESJKIOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-1-phenylpiperidin-2-one (CAS 1525354-94-2) is a chemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol . Its structure features a piperidin-2-one core substituted with an amino group and a phenyl ring, making it a functionalized piperidinone of interest in organic synthesis and drug discovery . Piperidin-2-one is a privileged scaffold in medicinal chemistry, frequently employed in the synthesis of compounds with diverse biological activities . While specific pharmacological applications for this compound are not detailed in the literature, structurally similar piperidinone and piperazinone derivatives are prominent in pre-clinical research. For instance, such frameworks are utilized in the development of novel HIV-1 Capsid (CA) protein modulators, which represent a promising target for antiviral therapy . This product is intended for research and laboratory use. It is strictly for use by qualified professionals. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBWXGWESJKIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(CC1N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For "5-Amino-1-phenylpiperidin-2-one," both ¹H and ¹³C NMR are fundamental for confirming the connectivity of atoms and providing insights into the compound's conformation in solution.

¹H NMR: The proton NMR spectrum of a related piperidinone derivative reveals characteristic signals that can be extrapolated to "this compound". For instance, multiplets in the range of δ 1.89–2.86 ppm are typically assigned to the methylene (B1212753) protons (H-3, H-4, and H-5) of the piperidinone ring. academie-sciences.fr The protons of the phenyl group attached to the nitrogen atom would be expected to appear as multiplets in the aromatic region, generally between δ 7.06–7.45 ppm. academie-sciences.fr A broad singlet corresponding to the amino group (NH₂) protons is also anticipated. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For a similar piperidinone structure, the carbonyl carbon (C=O) of the lactam ring would be expected to have a chemical shift around δ 170 ppm. The carbons of the phenyl ring typically resonate in the range of δ 113–147 ppm. rsc.org The aliphatic carbons of the piperidinone ring would appear at higher field, with their specific chemical shifts influenced by their substitution and local environment.

While ¹⁹F and ¹⁵N NMR are not broadly reported for this specific compound, they would offer valuable structural information if fluorine or specific nitrogen isotopes were incorporated. ¹⁹F NMR is highly sensitive to the electronic environment, and ¹⁵N NMR, though less sensitive, can directly probe the nitrogen atoms in the piperidinone ring and the amino group, providing further details on their chemical state.

Below is a table summarizing the expected NMR data for "this compound" based on analogous structures.

Nucleus Atom Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹HH-32.46–2.86m-
¹HH-41.89–2.20m-
¹HH-52.46–2.86m-
¹HPhenyl-H7.06–7.45m-
¹HNH₂3.61 (broad)s-
¹³CC-2 (C=O)~170--
¹³CC-3~40-50--
¹³CC-4~20-30--
¹³CC-5~40-50--
¹³CC-6~45-55--
¹³CPhenyl-C113-147--

Mass spectrometry (MS) is a critical tool for determining the molecular weight of "this compound" and for confirming its elemental composition through high-resolution mass spectrometry (HRMS). Different ionization techniques, such as Electron Ionization (EI) and Electrospray Ionization (ESI), provide distinct fragmentation patterns that help in elucidating the molecule's structure.

ESI-MS: ESI is a soft ionization technique that is well-suited for polar molecules like "this compound." In positive ion mode, the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺. For a related compound, 1-(4-Fluorophenyl)piperidin-2-one, the fragmentation patterns in mass spectrometry are noted to be useful for identification.

HRMS: High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For a similar compound, C₁₂H₁₅NO₃S, the calculated mass for [M+H]⁺ was 254.0845, and the found mass was 254.0863, demonstrating the precision of this technique. units.it

LCMS: The coupling of liquid chromatography with mass spectrometry (LCMS) allows for the separation of the compound from a mixture before its detection by the mass spectrometer. This is particularly useful for analyzing reaction mixtures and assessing purity. A study on 5-Amino-1-methyl quinolinium (5-AMQ) utilized LC-MS/MS for its quantification in biological samples, showcasing the sensitivity and reproducibility of this method. nih.gov

The fragmentation of "this compound" in the mass spectrometer would likely involve characteristic losses. For aliphatic amines, α-cleavage of an alkyl radical is a predominant fragmentation pathway. miamioh.edu The piperidinone ring structure may also lead to specific ring-opening fragmentation patterns. researchgate.net

A table summarizing the expected mass spectrometry data is provided below.

Technique Ionization Mode Expected Ion m/z Significance
ESI-MSPositive[M+H]⁺191.1184Molecular weight confirmation
HRMSPositive[M+H]⁺Calculated: 191.1184Elemental composition determination
MS/MSPositiveFragment IonsVariesStructural elucidation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and chromophores present in "this compound."

IR Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. The spectrum of "this compound" would exhibit characteristic absorption bands. A strong absorption band around 1650-1700 cm⁻¹ is expected for the carbonyl (C=O) group of the lactam ring. masterorganicchemistry.com The N-H stretching vibrations of the primary amine (NH₂) would appear as one or two bands in the region of 3300-3500 cm⁻¹. masterorganicchemistry.com The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic piperidinone ring would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org C-N stretching vibrations are also expected in the fingerprint region.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in "this compound" acts as a chromophore. Aromatic compounds typically show a strong absorption band (the E-band) around 200-230 nm and a weaker band (the B-band) around 250-280 nm. msu.edu The presence of the amino group, an auxochrome, attached to the piperidinone ring might cause a slight shift in the absorption maxima. For 5-amino-1,10-phenanthroline, absorption maxima are observed, and changes in these peaks upon modification can indicate structural alterations. researchgate.net

The table below summarizes the expected spectroscopic data.

Spectroscopy Functional Group/Chromophore Expected Absorption (cm⁻¹ or nm)
IRC=O (Lactam)~1680 cm⁻¹
IRN-H (Amine)3300-3500 cm⁻¹
IRC-H (Aromatic)3000-3100 cm⁻¹
IRC-H (Aliphatic)2850-3000 cm⁻¹
UV-VisPhenyl Ring (π → π*)~254 nm

Raman spectroscopy, another form of vibrational spectroscopy, provides complementary information to IR spectroscopy. It is particularly useful for identifying non-polar bonds and for the characterization of solid materials.

For "this compound," Raman spectroscopy could be used to confirm the presence of the phenyl ring through its characteristic ring breathing modes, which typically give a strong signal. For proteins containing phenylalanine, a distinct band for the aromatic ring stretch is easily recognizable. spectroscopyonline.com Skeletal vibrations involving C-C stretching within the piperidinone ring would also be observable. nih.gov The primary amine group would likely show a broad and weak Raman signal in the range of 1580–1650 cm⁻¹. nih.gov The analysis of Raman spectra of various amino acids and peptides has been shown to be a powerful tool for structural characterization. nih.govresearchgate.net

Vibrational Mode Expected Raman Shift (cm⁻¹)
Phenyl Ring Breathing~1000-1030
C=O Stretch~1650-1700
C-C Ring Stretch~1530
N-H Bend (Amine)~1580-1650 (broad, weak)

Chromatographic Separation and Purity Assessment in Research Compounds

Chromatographic techniques are essential for the separation of "this compound" from reaction byproducts and for the accurate determination of its purity, a critical parameter for any research compound.

High-Performance Liquid Chromatography (HPLC) is the premier method for both the analysis and purification of "this compound."

Analytical HPLC: Analytical HPLC is used to determine the purity of the synthesized compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov The compound would be detected using a UV detector, set at a wavelength where the phenyl chromophore absorbs strongly (e.g., 254 nm). The purity is determined by integrating the area of the peak corresponding to "this compound" and comparing it to the total area of all peaks in the chromatogram. Purity levels for research compounds are often required to be above 95%. units.it

Preparative HPLC: If the initial purification by other methods like column chromatography does not yield a compound of sufficient purity, preparative HPLC can be employed. This technique uses a larger column and a higher flow rate to separate larger quantities of the compound. The fractions containing the pure product are collected, and the solvent is removed to yield the highly purified "this compound."

A table outlining a typical HPLC method for purity assessment is provided below.

Parameter Condition
Column C18, e.g., ACE® Excel™ C18 (2 μm, 50 × 2.1 mm) nih.gov
Mobile Phase A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid nih.gov
Gradient A suitable gradient from low to high percentage of B
Flow Rate 0.5 - 1.0 mL/min
Detection UV at ~254 nm
Column Temperature Ambient or controlled (e.g., 40°C) nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for the analysis of this compound, offering high sensitivity and specificity. unodc.org This hyphenated technique combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for monitoring reaction progress and assessing the purity of the final compound. hidenanalytical.comresearchgate.net

In the synthesis of this compound, GC-MS can be employed to track the disappearance of starting materials and the formation of the product in real-time. hidenanalytical.com This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize impurities. researchgate.net The polar nature of the amino and amide functional groups in this compound necessitates a derivatization step prior to GC analysis to increase its volatility. sigmaaldrich.comnist.gov Common derivatization reagents, such as silylating agents, replace active hydrogens on the amine and amide groups with less polar moieties. sigmaaldrich.com

For purity analysis, GC-MS can detect and identify trace amounts of byproducts, unreacted starting materials, and residual solvents. The mass spectrometer provides detailed structural information about each separated component based on its fragmentation pattern, enabling unambiguous identification. nih.govmdpi.com The use of a selective ion monitoring (SIM) mode can further enhance sensitivity and selectivity for specific target analytes. mdpi.com

Table 1: GC-MS Parameters for the Analysis of Piperidinone Derivatives

ParameterValueReference
Column DB-17ms capillary column (30.0 m length × 0.25 mm i.d., 0.25 μm film thickness) mdpi.com
Injector Temperature 280 °C mdpi.com
Carrier Gas Helium (99.999% purity) mdpi.com
Flow Rate 1.0 mL/min mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV mdpi.com
Initial Oven Temperature 100 °C unodc.org

X-ray Crystallography for Absolute Configuration Determination and Molecular Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids, including the absolute configuration and molecular conformation of this compound. nih.govresearchgate.net This powerful technique provides precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's spatial arrangement. researchgate.net

For a chiral molecule like this compound, which possesses a stereocenter at the 5-position of the piperidinone ring, X-ray crystallography can unambiguously establish the absolute configuration (R or S) of this center, provided a suitable single crystal can be obtained. nih.govresearchgate.net The analysis of anomalous scattering, often enhanced by the presence of a heavier atom in the crystal structure, is key to this determination. researchgate.net

Table 2: Crystallographic Data for Piperidinone Derivatives

ParameterExample ValueReference
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.net
Radiation Mo-Kα (λ = 0.71073 Å) researchgate.net
Data Collection Temperature Ambient researchgate.net
Structure Solution Direct methods researchgate.net
Refinement Method Full-matrix least-squares on F² researchgate.net

Advanced Surface and Thin Film Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material. micro.org.auresearchgate.net For this compound, XPS can provide valuable information about its surface properties, particularly when it is part of a thin film or adsorbed onto a substrate. acs.orgdiva-portal.org

By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. researchgate.net The binding energy of these electrons is characteristic of the element and its chemical environment. creative-biostructure.comntu.edu.tw High-resolution XPS spectra of the C 1s, N 1s, and O 1s regions can distinguish between the different chemical states of these atoms within the this compound molecule. For example, the nitrogen in the amino group will have a different binding energy than the nitrogen in the amide group. diva-portal.orgrsc.org

Time of Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analytical technique that provides detailed elemental and molecular information about the outermost layers of a sample. carleton.educeitec.eu It involves bombarding the surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. uchicago.edu These secondary ions are then analyzed based on their mass-to-charge ratio, providing a mass spectrum of the surface. rsc.org

ToF-SIMS is particularly useful for identifying molecular fragments on the surface of a material. nih.govresearchgate.net In the context of this compound, ToF-SIMS could be used to detect the parent molecule and its characteristic fragments on a surface, providing information about its adsorption and orientation. rsc.org The high mass resolution of ToF-SIMS allows for the differentiation of ions with very similar masses. ceitec.eu Furthermore, by using a sputtering ion beam in conjunction with the analysis beam, a depth profile can be generated, revealing the distribution of the compound as a function of depth into the sample. rsc.org This technique is highly sensitive, capable of detecting trace amounts of substances on a surface. nih.gov

High-Throughput Screening (HTS) Methodologies

High-Throughput Screening (HTS) is a drug discovery process that involves the rapid, automated testing of large libraries of chemical compounds against a specific biological target. bmglabtech.com While direct information on the use of this compound in HTS campaigns is not prevalent in the provided search results, the piperidinone scaffold is a common feature in bioactive molecules, suggesting that derivatives of this compound could be included in compound libraries for screening. mdpi.comacs.org

The fundamental principle of HTS is to miniaturize and automate assays to test thousands or even millions of compounds in a short period. numberanalytics.comvipergen.com These assays can be either cell-based, providing information on the compound's effect in a cellular context, or target-based, measuring the direct interaction of a compound with a purified protein or enzyme. nih.gov Hits from an HTS campaign, compounds that show the desired activity, are then subjected to further validation and optimization to identify lead compounds for drug development. drugtargetreview.comnih.gov Given that glutaminase (B10826351) inhibitors have been identified through HTS, and considering the structural features of this compound, it is conceivable that it or its derivatives could be evaluated in similar screens. nih.gov

Quantum Chemical Calculations for Electronic Structure Analysis

No specific studies utilizing quantum chemical calculations to analyze the electronic structure of this compound were found.

A search of scientific databases and computational chemistry literature did not yield any specific applications of Density Functional Theory (DFT) for the analysis of this compound. While DFT is a common method for studying the electronic properties of organic molecules, specific calculations such as optimized geometry, vibrational frequencies, or quantum chemical parameters for this compound are not documented in the available literature. nih.govnih.govmdpi.comespublisher.com

There is no available research detailing the molecular orbital analysis, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound. Consequently, data on its electronic excitation properties and reactivity are not available. Furthermore, no studies presenting Molecular Electrostatic Potential (MEP) maps to identify the electrophilic and nucleophilic sites of this specific compound were found. researchgate.netresearchgate.netrsc.org

Molecular Docking and Ligand-Protein Interaction Studies

No molecular docking studies investigating the interaction of this compound with any specific biomolecular targets have been published in the reviewed scientific literature.

Information regarding the predicted binding modes or the calculation of binding affinities (e.g., binding energy or inhibition constants) of this compound with any protein or nucleic acid target is not available. nih.govnih.gov There are no published reports on its potential interactions, such as hydrogen bonding or hydrophobic interactions, with any biological receptors. rsc.org

As there are no studies on the binding of this compound to any active sites, there is no information on the characterization of such interactions. Consequently, literature discussing ligand design principles based on the structure or binding mode of this compound does not exist.

Molecular Dynamics Simulations for Conformational Sampling and Stability

No research articles detailing molecular dynamics (MD) simulations for this compound were identified. Such studies are crucial for understanding the conformational flexibility, stability of the compound itself, or its behavior when complexed with a biological target. mdpi.comnih.gov Therefore, data on its dynamic behavior, conformational sampling, and the stability of any potential ligand-protein complexes, often analyzed through metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), is not available in the current body of scientific literature. nih.govmdpi.com

Computational Analysis of this compound: A Theoretical Perspective

A comprehensive review of the available scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused exclusively on the compound this compound. While research exists on related piperidine (B6355638) derivatives and their interactions with various biological targets, dedicated theoretical investigations into the structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) of this particular molecule are not prominently documented.

Pre Clinical Biological Activity and Molecular Target Engagement Research Excluding Clinical Human Data

Investigation of Enzyme Inhibition Mechanisms

The inhibitory effects of 5-Amino-1-phenylpiperidin-2-one and related compounds on a range of enzymes have been a primary area of investigation. These studies aim to elucidate the mechanisms of action and the structure-activity relationships that govern their inhibitory potential.

Nicotinamide (B372718) N-methyltransferase (NNMT) Inhibition Research and NAD+ Modulation

Research has identified certain analogs of this compound, such as 5-amino-1-methylquinolinium (B14899983) (5-Amino-1MQ), as potent inhibitors of Nicotinamide N-methyltransferase (NNMT). nih.govthecatalystclinic.compremiumhealthcare.com NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis by catalyzing the methylation of nicotinamide. mdpi.com Inhibition of NNMT is hypothesized to increase intracellular concentrations of nicotinamide and S-(5'-adenosyl)-L-methionine (SAM), thereby shunting more nicotinamide into the NAD+ salvage pathway. nih.gov This, in turn, boosts the levels of nicotinamide adenine (B156593) dinucleotide (NAD+), a key coenzyme in cellular energy production. thecatalystclinic.comlivvnatural.com

Studies using methylquinolinium analogs with primary amine substitutions have demonstrated high permeability across membranes and significant selectivity, as they did not inhibit related SAM-dependent methyltransferases or other enzymes in the NAD+ salvage pathway. nih.gov The inhibition of NNMT by these compounds leads to a reduction in the intracellular concentration of 1-methylnicotinamide (B1211872) (1-MNA), the product of the NNMT reaction. nih.gov This mechanism is being explored for its potential in managing metabolic disorders. thecatalystclinic.compremiumhealthcare.commdpi.com For instance, in diet-induced obese mice, a potent NNMT inhibitor significantly reduced body weight and white adipose mass. nih.gov Furthermore, NNMT inhibition has been shown to improve cardiac function and structure in a mouse model of heart failure with preserved ejection fraction. nih.gov The increase in NAD+ levels through NNMT inhibition also activates SIRT1, a protein associated with longevity, suggesting potential anti-aging benefits. livvnatural.comamazing-meds.comfocalpointvitality.com

Table 1: Investigated NNMT Inhibitors and their Effects

CompoundTarget EnzymeObserved EffectPotential Application
5-amino-1-methylquinolinium (5-Amino-1MQ)Nicotinamide N-methyltransferase (NNMT)Reduces intracellular 1-MNA, increases intracellular NAD+ and SAM, suppresses lipogenesis. nih.govMetabolic disorders, obesity. thecatalystclinic.compremiumhealthcare.commdpi.com
6-methoxynicotinamideNicotinamide N-methyltransferase (NNMT)Reduced body weight, higher insulin (B600854) sensitivity, and improved glucose tolerance in mice with diet-induced obesity. mdpi.comMetabolic disorders. mdpi.com
4-amino-6-methoxynicotinamide (AMO-NAM)Nicotinamide N-methyltransferase (NNMT)Markedly decreased 1-MNA and its downstream metabolites, improved cardiac function. nih.govHeart failure with preserved ejection fraction. nih.gov
6-methylaminonicotinamideNicotinamide N-methyltransferase (NNMT)NNMT inhibition. mdpi.comMetabolic disorders. mdpi.com

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Modulatory Studies

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. acs.orgnih.govacs.org Research into inhibitors of NAPE-PLD has led to the development of potent and selective compounds. One such inhibitor, LEI-401, a pyrimidine-4-carboxamide (B1289416) derivative, was identified through the modification of a high-throughput screening hit. nih.gov The structure-activity relationship studies revealed that replacing an N-methylphenethylamine group with an (S)-3-phenylpiperidine moiety increased the inhibitory potency. nih.gov Further substitution of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine resulted in a compound with nanomolar potency and drug-like properties. nih.gov While several compounds have been reported as NAPE-PLD inhibitors, many show poor to moderate potency in vitro. researchgate.net

Angiotensin-Converting Enzyme (ACE) Inhibition Studies

Angiotensin-Converting Enzyme (ACE) is a central component of the renin-angiotensin system, which regulates blood pressure. mdpi.com The inhibition of ACE is a well-established therapeutic strategy for hypertension. mdpi.cometflin.com Research has explored a variety of compounds, including peptides and small molecules, for their ACE inhibitory activity. nih.govnih.govfrontiersin.org Studies on unnatural alpha-amino acid analogs of phenylalanine have shown that the stereochemistry and structure of the inhibitor are crucial for its potency and mechanism of inhibition (competitive vs. noncompetitive). nih.gov The presence of hydrophobic amino acids, particularly at the C-terminus of peptides, has been found to be important for ACE inhibition. nih.gov Plant-derived peptides are also being investigated as potential ACE inhibitors. mdpi.com

Other Enzyme Systems Under Investigation

The inhibitory potential of this compound and its analogs extends to several other enzyme systems.

Xanthine (B1682287) Oxidase: This enzyme catalyzes the final steps of purine (B94841) metabolism, leading to the production of uric acid. psu.edu Inhibition of xanthine oxidase is a therapeutic target for conditions like gout. psu.edu Phenolic compounds, such as hydroxychavicol and its derivatives, have shown potent inhibitory activity against xanthine oxidase. psu.edu Kinetic studies have revealed different modes of inhibition, including competitive inhibition. psu.edu Allopurinol is a well-known xanthine oxidase inhibitor, and its metabolite, oxypurinol, also inhibits the enzyme, though through a different mechanism and with varying efficacy. nih.gov

Urease: Urease is a nickel-containing enzyme that hydrolyzes urea (B33335) and is implicated in infections by pathogenic bacteria like Helicobacter pylori. nih.govfrontiersin.org Inhibition of urease is a strategy to combat these infections. frontiersin.org A variety of compounds, including thiourea (B124793) derivatives and heterocyclic compounds, have been investigated as urease inhibitors. nih.govfrontiersin.org The presence of certain substituents on the phenyl ring of these compounds has been shown to significantly influence their inhibitory potency. nih.gov

Carbonic Anhydrase: Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in pH regulation. tandfonline.comnih.govtandfonline.com Inhibition of specific carbonic anhydrase isoforms is a therapeutic approach for various conditions, including glaucoma and epilepsy. tandfonline.comnih.govtandfonline.com A range of hydroxy and phenolic compounds have been shown to inhibit human carbonic anhydrase isoforms I and II with varying potencies. tandfonline.comtandfonline.com The structure-activity relationship for these inhibitors can be quite sharp, with small structural modifications leading to significant changes in inhibitory activity. tandfonline.comtandfonline.com

α-Chymotrypsin: While not a primary focus, some piperidine (B6355638) derivatives have been investigated for their interaction with proteases like α-chymotrypsin.

Cholinesterase: Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are used in the treatment of Alzheimer's disease and myasthenia gravis. semanticscholar.orgnih.govheraldopenaccess.us Research has focused on designing novel cholinesterase inhibitors, including hybrid molecules that target both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). semanticscholar.orgmdpi.com Piperidine-containing compounds have been synthesized and evaluated, with some showing potent and selective inhibition of either AChE or BuChE. mdpi.com

Aromatase: Aromatase is an enzyme crucial for the synthesis of estrogens. nih.gov Aromatase inhibitors are used in the treatment of hormone-sensitive breast cancer. nih.gov Certain N-substituted 3-(4-aminophenyl)pyrrolidine-2,5-diones have been identified as potent and selective aromatase inhibitors. nih.gov

Receptor Binding and Modulatory Effects

In addition to enzyme inhibition, the interaction of this compound derivatives with specific receptors is a significant area of preclinical research.

Neurokinin-1 (NK1) Receptor Antagonism Research

The Neurokinin-1 (NK1) receptor is the preferential binding site for the neuropeptide Substance P (SP), which is involved in pain transmission and neurogenic inflammation. academie-sciences.fr Non-peptide antagonists of the human NK1 receptor are sought after as potential therapeutic agents. academie-sciences.fr Piperidine derivatives, including those with 3-amino or 3-hydroxy substitutions, have demonstrated excellent affinity and selectivity for the human NK1 receptor. academie-sciences.fr The structural similarity of substituted piperidinones to known SP antagonists has prompted research into their binding capabilities. academie-sciences.fr Studies have shown that NK1 receptor antagonists can modulate neurotransmitter release, such as serotonin (B10506), in specific brain regions. nih.gov Furthermore, NK1 receptor blockade has been found to attenuate alcohol drinking in animal models, particularly in those with innate anxiety, suggesting a potential role in treating addiction. nih.gov

Table 2: Investigated Compounds and their Receptor/Enzyme Targets

Compound/Compound ClassTargetResearch Focus
This compound and analogsVarious Enzymes and ReceptorsBroad investigation of biological activity.
5-amino-1-methylquinolinium (5-Amino-1MQ)Nicotinamide N-methyltransferase (NNMT)Inhibition for metabolic and age-related conditions. nih.govthecatalystclinic.compremiumhealthcare.comlivvnatural.comamazing-meds.comfocalpointvitality.com
Pyrimidine-4-carboxamides (e.g., LEI-401)N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD)Development of potent and selective inhibitors. nih.govresearchgate.net
Phenylalanine analogsAngiotensin-Converting Enzyme (ACE)Structure-activity relationship for antihypertensive agents. nih.gov
Phenolic compounds (e.g., hydroxychavicol)Xanthine OxidaseInhibition for gout treatment. psu.edu
Thiourea and heterocyclic derivativesUreaseInhibition for antibacterial applications. nih.govfrontiersin.org
Hydroxy and phenolic compoundsCarbonic AnhydraseIsoform-selective inhibition for various therapeutic uses. tandfonline.comnih.govtandfonline.com
Piperidine derivativesCholinesterases (AChE, BChE)Development of treatments for neurodegenerative diseases. semanticscholar.orgnih.govheraldopenaccess.usmdpi.com
N-substituted 3-(4-aminophenyl)pyrrolidine-2,5-dionesAromataseInhibition for hormone-sensitive cancer therapy. nih.gov
Substituted piperidinones and piperidinesNeurokinin-1 (NK1) ReceptorAntagonism for pain, inflammation, and addiction. academie-sciences.frnih.govnih.gov

Serotonin (5-HT) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C, 5-HT7)

The piperidine scaffold is a well-established pharmacophore in the development of ligands for serotonin (5-HT) receptors. Derivatives of piperidine have been shown to modulate these receptors, which are crucial in regulating mood and anxiety. Specifically, piperidine fragments can confer high affinity for the 5-HT2A receptor subtype. nih.gov Research on related compounds, such as aminotetralin derivatives, has demonstrated high affinity and partial agonism at both 5-HT7 and 5-HT1A receptors. frontiersin.org

Dopamine (B1211576) (D) Receptor Subtype Interactions (e.g., D2)

Similar to its role in serotonin receptor pharmacology, the piperidine structure is a key component in many dopamine receptor ligands. The D2-like receptors (D2, D3, and D4) have a high affinity for dopamine and are targets for various therapeutic agents. nih.gov Phenylpiperidine derivatives, in particular, have been investigated for their interaction with the D2 receptor. biomolther.org However, specific binding affinity data for this compound at the D2 dopamine receptor subtype have not been reported in publicly accessible scientific literature.

Opioid Receptor Binding Profiles (e.g., delta, mu, kappa)

The phenylpiperidine scaffold is a classic feature of many potent opioid receptor ligands, including fentanyl and its analogs, which primarily act on the mu-opioid receptor. uwaterloo.cafrontiersin.org Research on various piperidine derivatives has explored their binding affinities at delta, mu, and kappa opioid receptors. frontiersin.orgresearchgate.netnih.govgoogle.compharmjournal.rusigmaaldrich.com For instance, certain phenylpiperidine-type scaffolds have been shown to possess affinity for all three opioid receptor subtypes. researchgate.net Despite the prevalence of this structural motif in opioid pharmacology, specific binding data for this compound at the delta, mu, and kappa opioid receptors are not available in the current body of scientific literature.

Sigma-1 Receptor Ligand Research

Sigma receptors, which are distinct from opioid receptors, have been implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders. d-nb.info Piperidine and piperazine (B1678402) derivatives are among the molecular types that have been investigated for their binding affinity and selectivity at sigma receptor subtypes. researchgate.net While a range of ligands have been identified, there is no specific research available that details the interaction of this compound with the sigma-1 receptor.

Epidermal Growth Factor Receptor (EGFR) Interactions

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. While various heterocyclic compounds, including some piperidine derivatives, have been investigated as potential EGFR inhibitors, there is currently no published research indicating any interaction between this compound and EGFR. frontiersin.orgnih.govrsc.org

In Vitro Cellular and Biochemical Pathway Studies

Mechanisms of Action in Cell-Based Assays (e.g., Lipid Accumulation, MiRNA Maturation Modulation)

There is a lack of publicly available in vitro studies investigating the specific mechanisms of action of this compound in cell-based assays. No research has been published detailing its effects on processes such as lipid accumulation or the modulation of miRNA maturation.

Diverse Research Applications in Biological Systems (In Vitro and Pre-clinical Mechanistic Focus)

The piperidone scaffold, a core component of this compound, is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of biologically active compounds. researchgate.netmdpi.com Derivatives of piperidine have been explored for numerous therapeutic applications. researchgate.net However, specific pre-clinical research focusing on the diverse biological applications of this compound itself is notably limited across several key areas.

There is a lack of specific published research detailing the mechanism-based anticancer activity of this compound in cell lines. While the broader class of piperidine derivatives has been a subject of interest in oncology research, with some compounds showing the ability to induce apoptosis in cancer cells, specific data for this compound, including its effects on cell viability, proliferation, or specific molecular pathways in cancer cells, are not available in the current scientific literature. rsc.org For instance, studies on other complex piperidine derivatives have identified potent inhibitors of farnesyltransferase, an enzyme implicated in cancer, but these studies did not evaluate this compound. acs.org

No dedicated studies on the in vitro antimicrobial properties of this compound against bacterial or fungal pathogens have been identified in the public domain. Research into related structures, such as other piperidin-4-one derivatives, has shown that this class of compounds can serve as a template for developing agents with antimicrobial activity. researchgate.net However, the specific efficacy, minimum inhibitory concentration (MIC), and spectrum of activity for this compound remain undetermined.

Currently, there are no available scientific reports or data from in vitro assays (such as DPPH, ABTS, or FRAP assays) that have evaluated the antioxidant potential of this compound. The capacity of this compound to scavenge free radicals or to modulate oxidative stress in biological systems has not been a subject of published pre-clinical investigation.

The potential for this compound to act as an anti-inflammatory agent has not been explored in published pre-clinical research. There are no studies investigating its mechanism of action, such as the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, cytokines, or the modulation of inflammatory signaling pathways (e.g., NF-κB). While some piperidinone derivatives have been investigated as potential phosphodiesterase 4 (PDE4) inhibitors for the treatment of inflammation, this research does not include the specific compound this compound. google.com

A thorough search of existing literature indicates no research has been conducted to evaluate the antiviral activity of this compound. Specifically, there is no evidence of its investigation as a potential inhibitor of SARS-CoV-2 proteins, such as the main protease (Mpro/3CLpro) or the spike protein. The extensive research effort to identify small molecule inhibitors of SARS-CoV-2 has not included this particular compound in any published studies. nih.gov

Role As a Building Block and Privileged Scaffold in Research

Piperidinone as a Versatile Intermediate in Advanced Organic Synthesis

The piperidinone framework is a recurring motif in a vast array of natural products and synthetic compounds exhibiting significant biological activity. d-nb.info Consequently, the development of efficient synthetic routes to substituted piperidinones is a central theme in organic chemistry. 5-Amino-1-phenylpiperidin-2-one, and its structural analogs, are valuable intermediates in this context. academie-sciences.fr The strategic placement of the amino and phenyl groups influences the reactivity of the piperidinone ring, allowing for stereocontrolled transformations and the introduction of diverse substituents. nih.gov

The synthesis of piperidinone derivatives often involves multi-step sequences, and the availability of functionalized building blocks like this compound can significantly streamline these processes. For instance, the amino group can be readily acylated or alkylated, providing access to a wide range of derivatives with tailored properties. academie-sciences.fr Furthermore, the piperidinone ring itself can participate in various chemical transformations, including reductions, ring-opening reactions, and rearrangements, to generate a diverse set of acyclic and heterocyclic structures. nih.gov

Compound NameCAS NumberMolecular FormulaApplication in Synthesis
This compound1525354-94-2C₁₁H₁₄N₂OVersatile intermediate for complex molecule synthesis. bldpharm.com
(±)-trans-5-amino-1-benzyl-6-phenylpiperidin-2-oneNot AvailableC₁₈H₂₀N₂OIntermediate for acylated derivatives and potential SP antagonists. academie-sciences.fr
1-Phenylpiperidin-4-ol117896-69-2C₁₁H₁₅NOIntermediate for alkylation and acylation reactions. cymitquimica.com

Development of Peptidomimetics and Constrained Dipeptide Surrogates

Peptidomimetics, molecules that mimic the structure and function of peptides, are of great interest in drug discovery as they often exhibit improved metabolic stability and oral bioavailability compared to their natural peptide counterparts. The rigid framework of the piperidinone ring in this compound makes it an excellent scaffold for the design of constrained dipeptide surrogates. ub.edu By incorporating this rigid unit into a peptide sequence, it is possible to enforce specific conformations that are crucial for binding to biological targets. nih.govmdpi.com

The amino and carbonyl groups of this compound can serve as mimics of the N- and C-termini of a dipeptide unit, respectively. The synthesis of dipeptidomimetics often involves the coupling of amino acids to the amino group of the piperidinone core. researchgate.net This strategy allows for the creation of hybrid molecules that combine the structural features of both peptides and small molecules, leading to compounds with novel pharmacological profiles. nih.gov

Compound ClassCore ScaffoldKey FeatureApplication
Peptidomimetic Hybrid Small MoleculesPiperidine (B6355638) CarbamateDipeptide inhibitorsSerine protease inhibition. nih.gov
Constrained Dipeptide SurrogatesIndolizidin-2-one Amino AcidsBicyclic ring systemMimicry of β-turns in peptides. nih.gov

Integration into Complex Heterocyclic Systems and Novel N-Fused Rings

The reactivity of this compound extends to its use in the construction of more elaborate heterocyclic systems. The presence of both a nucleophilic amino group and an electrophilic carbonyl group within the same molecule allows for intramolecular reactions that can lead to the formation of fused ring systems. These N-fused heteroaromatic frameworks are prevalent in many pharmacologically active compounds and natural products. rsc.org

For example, through carefully designed reaction sequences, the piperidinone ring can be annulated with other heterocyclic rings to create novel polycyclic structures. researchgate.net These complex architectures are often associated with unique biological activities and are actively explored in the development of new therapeutic agents. The versatility of the piperidinone scaffold allows for the synthesis of a diverse library of fused heterocyclic compounds, each with the potential for distinct pharmacological properties. ucl.ac.uk

Application in Ligand Design and Medicinal Chemistry Research

The structural features of this compound make it an attractive scaffold for the design of ligands that can interact with a variety of biological targets, including enzymes and receptors. The phenyl group can engage in hydrophobic interactions, while the amino and carbonyl groups can form hydrogen bonds, both of which are crucial for molecular recognition and binding affinity. nih.gov

In medicinal chemistry, derivatives of this compound are investigated for a wide range of therapeutic applications. For instance, substituted piperidinones have been explored as inhibitors of phosphodiesterase 9 (PDE9), which may have implications for the treatment of neurodegenerative diseases. google.comgoogle.com The ability to readily modify the core structure allows for the optimization of potency, selectivity, and pharmacokinetic properties, a key process in drug discovery and development. acs.org

Conformational Analysis and Stereochemical Considerations

Diastereomeric Ratios and Configuration Assignment

The synthesis of substituted piperidinones often results in the formation of diastereomers, with the ratio depending heavily on the reaction conditions and the nature of the substituents. While specific diastereomeric ratio data for the synthesis of 5-Amino-1-phenylpiperidin-2-one is not extensively detailed in the provided search results, studies on analogous structures provide significant insight. For instance, the synthesis of related N-acylated piperidine (B6355638) derivatives can produce mixtures of diastereomers. In one case, compounds were obtained as 1:1 mixtures of (α-S, ±)-trans diastereomers. academie-sciences.fr However, through processes like fractional recrystallization, it is possible to isolate mixtures with significantly enriched diastereomeric ratios, such as 20:1 and 1:4. academie-sciences.fr

The relative configuration of substituents on the piperidinone ring is often determined using Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between adjacent protons, such as ³J(H,H), are indicative of their dihedral angle and thus their cis or trans relationship. For example, a coupling constant (³J₂,₃) in the range of 6.6–8.3 Hz has been used to assign a trans configuration to substituents at the C-2 and C-3 positions of a 1-benzyl-6-oxo-2-phenylpiperidine derivative. academie-sciences.fr In other systems, a cis configuration was assigned based on NMR analysis. ua.es X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in the analysis of related chiral heterocyclic compounds where the cis relationship between specific hydrogen atoms was confirmed. utwente.nl

Table 1: Examples of Diastereomeric Ratios in the Synthesis of Substituted Piperidinones This table presents findings from related piperidinone structures to illustrate the concept of diastereoselectivity.

Product/Reactant System Diastereomeric Ratio (dr) Method of Determination Reference
Enantiopure β-amino ketone derivatives leading to cis-2,6-disubstituted piperidin-4-ones >95:5 ¹H NMR analysis of crude reaction mixture ua.es
( )-trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides 1:1 (initial), separated to 20:1 and 1:4 ¹H NMR analysis after fractional recrystallization academie-sciences.fr
Tetrahydroisoquinoline-1,6(2H,8aH)-dione derivative 7:1 Not specified rsc.org

Conformational Preferences of the Piperidinone Ring System

The six-membered piperidinone ring is not planar and typically adopts a conformation that minimizes steric and torsional strain. Theoretical and experimental studies, including X-ray crystallography and NMR, on various 2-piperidone (B129406) derivatives show that the ring predominantly exists in a half-chair or a slightly twisted half-chair conformation. mdpi.comsemanticscholar.org In some substituted piperidinones, other conformations such as a 'sofa' or 'twist-boat' can be observed, particularly when the ring is part of a fused system or asymmetrically substituted. rsc.org

For N-phenyl substituted piperidines, a key conformational question is the orientation of the phenyl group relative to the ring. Studies on N-phenylpiperidine show it can exist as two chair conformers, with the equatorial conformer being more stable than the axial one. researchgate.net A detailed investigation of cis-3,5-dibenzyl-1-phenylpiperidin-4-one revealed that the crystal lattice accommodates both the N-phenyl equatorial and N-phenyl axial epimers in a ratio of approximately 3:1. psu.eduosti.gov This finding is significant as it allows for a direct comparison of the two conformers in a similar solid-state environment. First-principles calculations supported this observation, indicating that the energy difference between the axial and equatorial conformers parallels the experimentally observed ratio. psu.eduosti.gov The preference for the equatorial position is generally attributed to minimizing steric hindrance.

Table 2: Conformational Data for N-Phenyl Substituted Piperidine Rings

Compound Conformation(s) Key Findings Reference(s)
N-Phenylpiperidine (NPhP) Equatorial and Axial Chair Equatorial:Axial ratio is ~9:1; influenced by steric repulsion and hyperconjugation. researchgate.net
cis-3,5-Dibenzyl-1-phenylpiperidin-4-one Equatorial and Axial (N-Ph group) Crystal structure contains a ~3:1 ratio of equatorial to axial epimers. psu.eduosti.gov
3-(4′-substituted phenylsulfonyl)-1-methyl-2-piperidones Slightly distorted half-chair The 3-substituent adopts quasi-equatorial, sin-clinal, and quasi-axial geometries in the gas phase. mdpi.comsemanticscholar.org

Impact of Stereochemistry on Biological Activity and Molecular Recognition

The specific three-dimensional structure of a molecule, defined by its stereochemistry and preferred conformation, is paramount for its ability to interact with biological targets such as enzymes and receptors. Even subtle changes in stereochemistry can lead to dramatic differences in biological activity.

A compelling example of stereochemistry's impact is found in a series of piperidin-2-one derivatives designed as farnesyltransferase (FTase) inhibitors. acs.org Initial screening of a racemic mixture of (±)-5-Amino-4-(3-bromophenyl)-6-(4-hydroxyphenyl)-1-(3-pyridylmethyl)piperidine-2-one showed inhibitory activity. acs.org Subsequent optical resolution of potent inhibitors in this class revealed a significant difference between enantiomers. The (+)-enantiomers consistently demonstrated much more potent inhibition of FTase than their (-)-enantiomer counterparts. acs.org This highlights that the specific chiral arrangement of the substituents on the piperidinone ring is essential for effective binding to the enzyme's active site.

Table 3: Stereoselectivity in Farnesyltransferase (FTase) Inhibition by a Piperidin-2-one Derivative Data for compound (±)-17, a related piperidine derivative, illustrates the principle.

Stereoisomer FTase Inhibition (IC₅₀) Chirality Reference
(+)-17 1.9 nM (+) acs.org
(-)-17 > 1000 nM (-) acs.org

This enantioselectivity underscores that only one enantiomer possesses the correct spatial orientation of functional groups to engage in the necessary molecular recognition events within the enzyme's binding pocket, leading to potent inhibition. The other enantiomer, being a mirror image, cannot achieve this optimal fit and is therefore largely inactive.

Emerging Research Directions and Future Perspectives for 5 Amino 1 Phenylpiperidin 2 One Research

Development of Novel Synthetic Methodologies for Substituted Piperidinones

The synthesis of substituted piperidinones is a cornerstone of drug discovery, as the arrangement and nature of substituents on the piperidinone ring profoundly influence the molecule's biological activity. mdpi.com Traditional synthetic routes are continually being refined, and entirely new methodologies are being developed to enhance efficiency, stereoselectivity, and access to diverse chemical space.

Recent advancements in synthetic organic chemistry have provided a host of new tools for constructing the piperidinone core and introducing a wide array of functional groups. Some of the most promising strategies include:

Asymmetric Synthesis: The development of stereoselective methods is of paramount importance, as different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis of substituted piperidines has been achieved using key steps like β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones. researchgate.net

Metal-Catalyzed Cyclization Reactions: Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. mdpi.com Various metal catalysts, including those based on nickel, gold, and palladium, have been employed to facilitate the formation of the piperidinone ring through intramolecular cyclization reactions. mdpi.com For instance, a nickel-catalyzed intramolecular Alder-ene reaction of 1,7-dienes has proven to be a convenient route to piperidine (B6355638) derivatives with high diastereo- and enantioselectivities. mdpi.com

Photocatalysis: This emerging area of synthesis utilizes light to drive chemical reactions, often under mild conditions. A photocatalytic [1 + 2 + 3] strategy has been developed for the one-step synthesis of 2-piperidinones from alkenes and ammonium (B1175870) salts, offering a highly efficient and atom-economical approach. researchgate.net

Multi-component Reactions: These reactions combine three or more starting materials in a single step to form a complex product, thereby streamlining the synthetic process. The 1,3-dipolar cycloaddition reaction is a powerful tool for the synthesis of spirooxindolopyrrolidine-embedded piperidinones, which have shown potential as anticancer agents. encyclopedia.pub

These innovative synthetic methodologies are not only expanding the accessible chemical space for piperidinone derivatives but are also enabling the synthesis of more complex and finely-tuned molecules for biological evaluation.

Advanced Computational Approaches in Piperidinone Research and Drug Design

In parallel with advances in synthetic chemistry, computational methods have become an indispensable tool in modern drug discovery. emanresearch.orgtaylorandfrancis.com These in silico techniques allow researchers to predict the properties of molecules, screen vast virtual libraries for potential drug candidates, and optimize lead compounds for enhanced efficacy and safety.

For piperidinone research, computational approaches are being applied in several key areas:

Molecular Docking and Virtual Screening: These methods predict the binding affinity and orientation of a small molecule within the active site of a target protein. derpharmachemica.comfrontiersin.org This allows for the rapid screening of large compound libraries to identify potential hits that are likely to interact with a specific biological target. For example, molecular docking studies have been used to investigate the binding of 2-piperidone (B129406) derivatives to the active site of myeloid differentiation factor 88 (MyD88), a key protein in inflammatory signaling pathways. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comfrontiersin.org These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. A 3D-QSAR model was developed for a series of piperidone derivatives with anticancer activity, providing insights for further structural modification. derpharmachemica.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to bind to a specific target. derpharmachemica.comfrontiersin.org These models can be used to search for new compounds with the desired biological activity. A four-point pharmacophore model was developed for piperidone derivatives as potential anticancer agents. derpharmachemica.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time. frontiersin.org This can reveal important information about the stability of the binding complex and the conformational changes that occur upon binding.

The integration of these computational approaches with experimental studies is accelerating the pace of piperidinone-based drug discovery, enabling a more rational and targeted approach to the design of new therapeutic agents.

Identification of New Molecular Targets for Piperidinone Derivatives

A crucial aspect of drug discovery is the identification of novel molecular targets that are implicated in disease processes. While some piperidinone derivatives have well-established targets, ongoing research is focused on uncovering new proteins and pathways that can be modulated by this versatile scaffold.

Some of the key therapeutic areas where new molecular targets for piperidinone derivatives are being explored include:

Neurodegenerative Diseases: Alzheimer's disease is a key focus, with research targeting the inhibition of β-amyloid aggregation and neuroinflammation. nih.gov Novel 2-piperidone derivatives have been designed and synthesized as multi-potent agents for the treatment of Alzheimer's disease. nih.gov

Cancer: The piperidinone scaffold is found in a number of anticancer agents. encyclopedia.pub Recent research has focused on developing piperidinone derivatives that target specific signaling pathways involved in cancer cell growth and survival, such as the STAT3 and NF-κB pathways. encyclopedia.pubnih.gov For instance, a series of diaryl piperidone-sulfonamide derivatives were designed as dual inhibitors of STAT3 and carbonic anhydrase IX (CAIX) for the treatment of triple-negative breast cancer. nih.gov

Pain Management: Researchers are exploring the potential of piperidinone derivatives as novel analgesics. This includes the development of dual agonists of μ-opioid and σ1 receptors, as well as inhibitors of carbonic anhydrase for the treatment of neuropathic pain. encyclopedia.pub

Infectious Diseases: The piperidine scaffold is being investigated for its potential in developing new anti-influenza drugs. grafiati.com

The identification of new molecular targets for piperidinone derivatives is being facilitated by a range of techniques, including high-throughput screening, chemical proteomics, and target-fishing methods.

Development of Research Probes and Tool Compounds for Biological Studies

In addition to their therapeutic potential, piperidinone derivatives can also serve as valuable research tools for elucidating complex biological processes. Research probes are molecules designed to selectively interact with a specific target, allowing researchers to study its function in a cellular or in vivo context.

The development of piperidinone-based research probes and tool compounds is an active area of investigation. For example, to study the potential side effects of carboxylic acid-containing drugs, probe molecules based on the piperidine scaffold have been designed and synthesized. grafiati.com These probes can help to understand the mechanisms of drug toxicity and to design safer therapeutic agents.

Furthermore, piperidinone derivatives are being developed as ligands for various receptors and enzymes, enabling the study of their roles in health and disease. For instance, piperidinone-based compounds have been used to probe the function of the urokinase receptor (uPAR), a protein involved in cancer cell invasion and metastasis. nih.gov

The continued development of novel and selective piperidinone-based research probes will be instrumental in advancing our understanding of fundamental biological processes and in identifying new therapeutic targets.

Q & A

Q. What synthetic routes are recommended for 5-Amino-1-phenylpiperidin-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of phenyl-substituted precursors or reductive amination of ketone intermediates. For example, hydrochlorination of the parent compound (as noted in purity data ) requires controlled pH (e.g., ammonium acetate buffer at pH 6.5 ). Optimization includes:
  • Temperature control (20–60°C) to prevent side reactions.
  • Catalytic hydrogenation for amine protection.
  • HPLC monitoring (95% purity threshold ).
    Table 1 : Example Reaction Conditions
StepReagentsConditionsYieldPurity
CyclizationNH₃/MeOH50°C, 12h72%93%
HydrochlorinationHCl/Et₂ORT, 2h85%95%

Q. What spectroscopic and chromatographic methods validate the structure and purity of this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR to confirm the piperidin-2-one ring and phenyl substitution (e.g., δ 2.5–3.5 ppm for NH₂ protons) .
  • HPLC : Reverse-phase C18 column, UV detection at 254 nm, with retention time compared to standards .
  • Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 177.1) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (gloves, lab coats) due to potential respiratory irritancy (similar to 5-bromo-3-hydroxy-1H-pyridin-2-one protocols ).
  • Ethanol/water mixtures for spill neutralization .
  • Storage in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the neuroprotective or antitumor mechanisms of this compound?

  • Methodological Answer :
  • In vitro Models : Use SH-SY5Y neuronal cells or HeLa cancer lines, with dose-response curves (1–100 µM) and apoptosis markers (e.g., caspase-3 activation) .
  • Kinetic Studies : Radioligand binding assays (e.g., ³H-labeled analogs) to assess receptor affinity .
  • Control Groups : Include piperidine derivatives without the phenyl group to isolate structural contributions .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of serotonin receptors (PDB: 5HT₂A) .
  • MD Simulations : GROMACS for stability analysis (50 ns trajectories) to evaluate ligand-receptor interactions .
  • QSAR Models : Train datasets on piperidinone analogs to correlate substituent effects with activity .

Q. How should contradictory data on the compound’s solubility and bioavailability be reconciled?

  • Methodological Answer :
  • Systematic Review : Meta-analysis of logP values (e.g., –0.5 to 1.2) across solvents (water, DMSO) .
  • Experimental Replication : Standardize pH (6.8 for simulated intestinal fluid) and temperature (37°C) .
  • Triangulation : Cross-validate HPLC, UV-Vis, and NMR data to rule out impurities .

Q. What frameworks (e.g., PICO, FINER) ensure rigor in formulating research questions about this compound?

  • Methodological Answer :
  • PICO : Define Population (e.g., enzyme targets), Intervention (dose range), Comparison (control analogs), Outcome (IC₅₀ values) .
  • FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored SAR), and Relevant (therapeutic potential) .
  • Pitfall Avoidance : Pre-screen for assay interference (e.g., autofluorescence in cell-based assays) .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer :
  • Peer Review : Audit raw data and statistical methods (e.g., t-test vs. ANOVA) .
  • Blinded Replication : Independent labs repeat key experiments (e.g., kinase inhibition assays) .
  • Negative Controls : Include compounds with known inactivity to validate assay specificity .

Literature and Experimental Synthesis

Q. What strategies synthesize a comprehensive literature review for SAR studies of this compound?

  • Methodological Answer :
  • Database Searches : Use SciFinder and Reaxys with keywords “piperidin-2-one derivatives” + “pharmacology” .
  • Citation Tracking : Follow references in seminal papers (e.g., MedChemExpress studies ).
  • Grey Literature : Include conference abstracts and patents for unpublished data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.